2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine
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Overview
Description
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine is an organic compound that features a chlorinated phenyl ring, a cyclobutyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine typically involves the following steps:
Formation of the cyclobutyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions where a chlorophenyl group is introduced to the cyclobutyl moiety.
Formation of the ethanamine moiety: This can be done through amination reactions where an amine group is introduced to the existing structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-2-cyclopropyloxyethanamine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-(3-Chlorophenyl)-2-cyclopentyloxyethanamine: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
Uniqueness
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine is unique due to its specific combination of a chlorinated phenyl ring, a cyclobutyl group, and an ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-cyclobutyloxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-4-1-3-9(7-10)12(8-14)15-11-5-2-6-11/h1,3-4,7,11-12H,2,5-6,8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCWFEVMKIVOFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(CN)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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